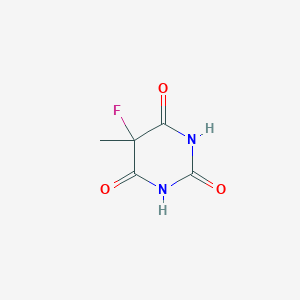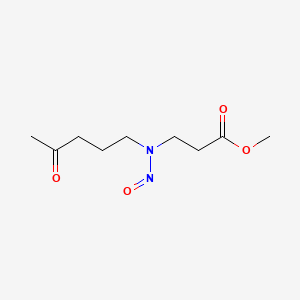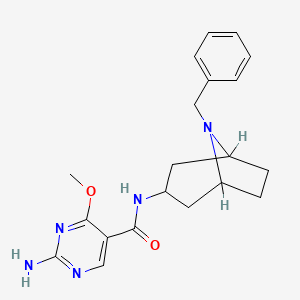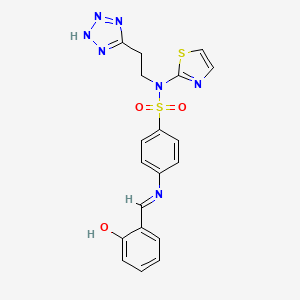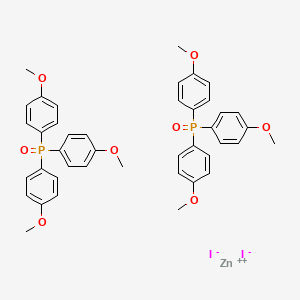
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is a complex organophosphorus compound that incorporates zinc and iodine atoms. This compound is characterized by the presence of methoxyphenyl groups attached to a phosphoryl moiety, which is further coordinated with zinc and iodide ions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide typically involves the reaction of 4-methoxyphenylphosphine oxide with zinc iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and reduces the risk of contamination. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The phosphoryl moiety can be reduced to phosphine under specific conditions.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of phosphine and related reduced species.
Substitution: Formation of new halide derivatives depending on the substituent used.
Applications De Recherche Scientifique
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphoryl moiety plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-methoxyphenyl)phosphine oxide
- Tris(4-methoxyphenyl)phosphane oxide
- Tris(p-methoxyphenyl)phosphine oxide
Uniqueness
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is unique due to the presence of zinc and iodide ions, which impart distinct chemical and physical properties. These ions enhance the compound’s reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
74039-83-1 |
|---|---|
Formule moléculaire |
C42H42I2O8P2Zn |
Poids moléculaire |
1055.9 g/mol |
Nom IUPAC |
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide |
InChI |
InChI=1S/2C21H21O4P.2HI.Zn/c2*1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
VFUPILVUDOCECG-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Zn+2].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


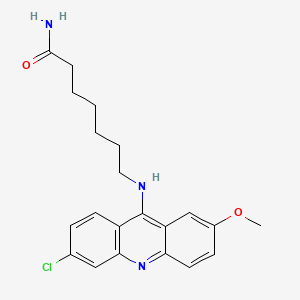
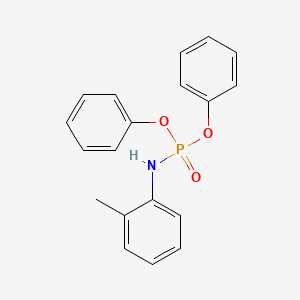


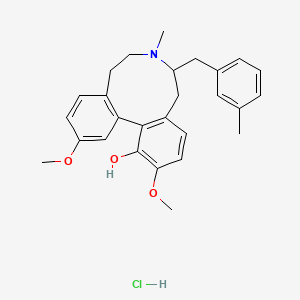
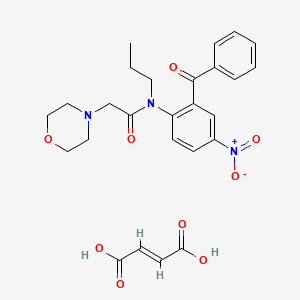
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)

![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
